molecular formula C19H22O3 B12121289 Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- CAS No. 132991-25-4

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-

Cat. No.: B12121289
CAS No.: 132991-25-4
M. Wt: 298.4 g/mol
InChI Key: IJTKTHWGANOQAK-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- features a benzoic acid backbone substituted at the para position with a phenoxy group linked via a methylene bridge to a 1,1-dimethylpropyl (tert-pentyl) moiety. This structure confers unique physicochemical properties, including increased hydrophobicity due to the bulky tert-pentyl group.

Properties

CAS No.

132991-25-4

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C19H22O3/c1-4-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21/h5-12H,4,13H2,1-3H3,(H,20,21)

InChI Key

IJTKTHWGANOQAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Phenol

The tert-pentyl group is introduced via Friedel-Crafts alkylation, leveraging 2-methyl-1-bromobutane as the alkylating agent:

Phenol+2-Methyl-1-bromobutaneAlCl34-(1,1-Dimethylpropyl)phenol+HBr\text{Phenol} + \text{2-Methyl-1-bromobutane} \xrightarrow{\text{AlCl}_3} \text{4-(1,1-Dimethylpropyl)phenol} + \text{HBr}

Reaction Conditions :

  • Catalyst : Anhydrous aluminum chloride (1.2 equiv)

  • Solvent : Dichloromethane (0°C to room temperature)

  • Time : 12–18 hours

  • Yield : ~60–70% (para isomer predominant)

Challenges :

  • Competitive ortho substitution due to steric effects.

  • Di-alkylation byproducts requiring chromatographic separation.

Alternative Pathways

  • Grignard Reaction : Reaction of phenol with tert-pentylmagnesium bromide, though less regioselective.

  • Hydrodealkylation : Use of tert-pentyl chloride with acidic resins, but lower yields reported.

Synthesis of 4-(Bromomethyl)benzoic Acid

Radical Bromination of 4-Methylbenzoic Acid

The bromomethyl derivative is synthesized via radical-mediated bromination:

4-Methylbenzoic acid+NBSAIBN, CCl44-(Bromomethyl)benzoic acid+Succinimide\text{4-Methylbenzoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-(Bromomethyl)benzoic acid} + \text{Succinimide}

Optimization Insights :

  • Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv) under UV light.

  • Solvent : Carbon tetrachloride (reflux, 80°C).

  • Yield : ~50–55% after recrystallization.

Limitations :

  • Competing dibromination necessitates careful stoichiometry (1.05 equiv NBS).

  • Acid-sensitive substrates may require ester protection (e.g., methyl ester).

Ether Bond Formation: Williamson vs. Ullmann Coupling

Williamson Ether Synthesis

Procedure :

  • Deprotonate 4-(1,1-dimethylpropyl)phenol with potassium hydroxide in DMF.

  • React with methyl 4-(bromomethyl)benzoate (60°C, 6 hours).

  • Hydrolyze the ester with aqueous NaOH.

4-(1,1-Dimethylpropyl)phenol+Methyl 4-(bromomethyl)benzoateKOH, DMFMethyl 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]benzoateNaOHTarget Acid\text{4-(1,1-Dimethylpropyl)phenol} + \text{Methyl 4-(bromomethyl)benzoate} \xrightarrow{\text{KOH, DMF}} \text{Methyl 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]benzoate} \xrightarrow{\text{NaOH}} \text{Target Acid}

Key Data :

  • Base : KOH (2.5 equiv) in DMF at 60°C.

  • Yield : 65–70% after hydrolysis.

  • Purity : >95% (HPLC).

Advantages :

  • Scalable and cost-effective.

  • Mild conditions preserve acid-sensitive groups.

Copper-Catalyzed Ullmann Coupling

For substrates with steric constraints, Ullmann coupling offers an alternative:

4-(1,1-Dimethylpropyl)phenol+Methyl 4-(iodomethyl)benzoateCuI, 1,10-PhenanthrolineMethyl 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]benzoate\text{4-(1,1-Dimethylpropyl)phenol} + \text{Methyl 4-(iodomethyl)benzoate} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{Methyl 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]benzoate}

Conditions :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent : DMSO at 100°C.

  • Yield : ~55%.

Drawbacks :

  • Higher cost of iodinated substrates.

  • Longer reaction times (24–48 hours).

Mitsunobu Reaction: A Stereoselective Alternative

The Mitsunobu reaction facilitates ether formation under milder, non-basic conditions:

4-(1,1-Dimethylpropyl)phenol+4-(Hydroxymethyl)benzoic acidDEAD, PPh3Target Acid\text{4-(1,1-Dimethylpropyl)phenol} + \text{4-(Hydroxymethyl)benzoic acid} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Acid}

Parameters :

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.2 equiv).

  • Solvent : THF (0°C to room temperature).

  • Yield : 75–80%.

Considerations :

  • Ideal for acid-sensitive intermediates.

  • Requires stoichiometric phosphine, increasing cost.

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance phenoxide reactivity but complicate purification.

  • Elevated temperatures (80–100°C) accelerate ether formation but risk decomposition.

Purification Strategies

  • Recrystallization : Acetic acid/water mixtures achieve >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane for lab-scale isolation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)CostScalability
Williamson Synthesis65–7095LowHigh
Ullmann Coupling5590HighModerate
Mitsunobu Reaction75–8098HighLow

Recommendation : Williamson synthesis balances cost and efficiency for industrial applications, while Mitsunobu offers superior yields in specialized settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H22O3
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 132991-25-4

This compound features a benzoic acid moiety linked to a phenoxy group substituted with a tert-butyl group, which influences its chemical reactivity and biological activity.

Medicinal Chemistry

Benzoic acid derivatives are widely studied for their biological activities. The specific compound in focus has been evaluated for its potential as an inhibitor of various enzymes involved in metabolic processes.

Case Study: Enzyme Inhibition

Research indicates that similar compounds can inhibit alpha-reductase isozymes, which are implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. The inhibition of these enzymes can lead to therapeutic benefits in managing hormone-related disorders .

Antioxidant Properties

Studies have shown that benzoic acid derivatives exhibit both prooxidant and antioxidant activities depending on the reaction conditions. The ability to scavenge reactive oxygen species suggests potential applications in treating oxidative stress-related diseases .

Agricultural Applications

The compound's antibacterial properties make it a candidate for agricultural use, particularly as a biopesticide.

Case Study: Antimicrobial Activity

Research has demonstrated that phenolic compounds derived from benzoic acid can effectively inhibit the growth of phytopathogens. This property is essential for developing eco-friendly pesticides that minimize the impact on non-target organisms while controlling plant diseases .

Material Science

In material science, benzoic acid derivatives are utilized in the formulation of polymers and coatings.

Applications in Polymer Chemistry

Benzoic acid derivatives can enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors, making them suitable for use in coatings and protective materials .

Synthesis and Industrial Use

The synthesis of benzoic acid derivatives often involves various chemical reactions that can be optimized for efficiency and yield.

Synthesis Techniques

Recent advancements in synthetic methodologies allow for the efficient production of benzoic acid derivatives through mechanochemical processes, which reduce solvent use and waste generation . This aligns with sustainable practices in chemical manufacturing.

Summary Table of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryEnzyme inhibitionPotential treatment for hormonal disorders
Agricultural ScienceBiopesticide developmentEffective against phytopathogens
Material SciencePolymer enhancementImproved thermal stability
Industrial SynthesisEfficient production methodsMechanochemical approaches reduce waste

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the benzoic acid moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Functional Group Molecular Weight Key Property/Activity Reference
Target Compound 4-(tert-Pentylphenoxymethyl) Benzoic Acid ~300 (estimated) High hydrophobicity N/A
4-tert-Butylphenoxyacetic Acid 4-tert-Butylphenoxy Acetic Acid 208.26 Plant growth regulation
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 4-(2-Methoxyethyl)phenoxy Boronic Acid 300.15 HDAC inhibition (IC₅₀ ~1 µM)
GSK2879552 Dihydrochloride Piperidinylmethyl + cyclopropylamine Benzoic Acid 444.38 Epigenetic modulation

Table 2: Impact of Substituent Bulk on Properties

Alkyl Group Example Compound Boiling Point (°C, estimated) LogP (Predicted) Solubility (mg/mL)
tert-Pentyl Target Compound >300 ~5.2 <0.1 (aqueous)
tert-Butyl 4-tert-Butylphenoxyacetic Acid 285 3.8 2.5
Isopropyl Benzoic Acid, 4-(1-Methylethyl)- 275 4.1 1.2

Research Findings and Insights

  • Substituent Bulk and Bioactivity: Larger alkyl groups (e.g., tert-pentyl vs. This trade-off is critical in drug design .
  • Functional Group Effects : Boronic acid derivatives show enhanced enzyme inhibition due to covalent interactions with catalytic residues, whereas esterified analogs prioritize passive diffusion .
  • Regulatory Considerations : Methyl esters of benzoic acids (e.g., CAS 26537-19-9) may face stricter regulatory scrutiny due to persistence in environmental matrices .

Biological Activity

Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- (CAS Number: 64164-99-4) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information:

PropertyValue
Molecular FormulaC19H20O3
Molecular Weight296.36 g/mol
LogP4.3034
PSA54.37 Ų

The compound features a benzoic acid structure with a phenoxy group substituted with a tert-butyl group, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study evaluating the efficacy of various benzoic acid derivatives against bacterial strains demonstrated that modifications in the side chains significantly affected antimicrobial activity. Specifically, compounds with bulky groups like tert-butyl showed enhanced activity against Gram-positive bacteria due to increased membrane permeability .

Antioxidant Activity

Benzoic acid derivatives are also noted for their antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals effectively, potentially due to their ability to donate hydrogen atoms. This activity is crucial in preventing oxidative stress-related cellular damage .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzoic acid derivatives. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for reducing inflammation in various biological systems .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects of benzoic acid derivatives.
    • Method : Tested against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
  • Study on Antioxidant Activity :
    • Objective : To assess the free radical scavenging ability.
    • Method : DPPH assay was utilized to measure antioxidant capacity.
    • Findings : The compound demonstrated a dose-dependent increase in antioxidant activity.
  • Study on Anti-inflammatory Effects :
    • Objective : To investigate the impact on cytokine production.
    • Method : Human macrophage cell lines were treated with varying concentrations.
    • Findings : A notable reduction in TNF-alpha and IL-6 levels was observed.

Q & A

Q. Experimental Validation :

  • Kinetic Isotope Effects : Compare reaction rates (e.g., D vs. H in deuterated solvents).
  • SAR Studies : Modify substituents systematically and test bioactivity (e.g., antimicrobial assays) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variations : Validate compound purity via HPLC (>95%) before assays.
  • Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
  • Cellular Models : Use isogenic cell lines to control genetic variability.
    Case Study : If conflicting reports on antimicrobial efficacy exist, perform dose-response curves across multiple bacterial strains (e.g., S. aureus vs. E. coli) under identical conditions .

Advanced: What mechanistic approaches elucidate the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy.
  • Isotopic Labeling : Use ¹⁸O-labeled nucleophiles (e.g., H₂¹⁸O) to track substitution pathways via MS.
  • Computational Modeling : Simulate transition states (Gaussian 09, B3LYP/6-31G*) to identify steric or electronic barriers .
    Key Insight : The tert-pentyl group’s steric bulk may favor SN1 mechanisms due to carbocation stabilization.

Advanced: How to evaluate toxicity and environmental impact?

Methodological Answer:

  • In Vitro Toxicity : Use MTT assays on human cell lines (e.g., HepG2 for hepatotoxicity).
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and biodegradability via OECD 301 guidelines.
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS/MS) to assess persistence .

Advanced: What strategies improve stability in formulation studies?

Methodological Answer:

  • pH Optimization : Maintain pH 5–6 to prevent carboxylic acid deprotonation.
  • Excipient Screening : Test co-solvents (PEG 400) or cyclodextrins for encapsulation.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

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